molecular formula C5H9Cl2NOSi B100043 3-Isocyanatopropylmethyldichlorosilane CAS No. 17070-69-8

3-Isocyanatopropylmethyldichlorosilane

Cat. No.: B100043
CAS No.: 17070-69-8
M. Wt: 198.12 g/mol
InChI Key: POMXNGQIMBZZOK-UHFFFAOYSA-N
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Description

3-Isocyanatopropylmethyldichlorosilane is an organosilicon compound with the chemical formula C5H9Cl2NOSi. It is known for its reactivity and versatility in various chemical processes. This compound is used in a range of applications, including the synthesis of other chemicals and materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatopropylmethyldichlorosilane can be synthesized through the reaction of 3-aminopropylmethyldichlorosilane with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

3-aminopropylmethyldichlorosilane+phosgeneThis compound+HCl\text{3-aminopropylmethyldichlorosilane} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} 3-aminopropylmethyldichlorosilane+phosgene→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatopropylmethyldichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and amines.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Reaction Conditions: These reactions typically occur under mild to moderate temperatures and may require catalysts to enhance the reaction rate.

Major Products:

Scientific Research Applications

3-Isocyanatopropylmethyldichlorosilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isocyanatopropylmethyldichlorosilane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify surfaces and create new compounds. The molecular targets include hydroxyl and amino groups on various substrates, leading to the formation of urethane and urea linkages .

Comparison with Similar Compounds

  • 3-Isocyanatopropyltrimethoxysilane
  • 3-Isocyanatopropyltriethoxysilane
  • 3-Isocyanatopropylmethyldimethoxysilane

Comparison: 3-Isocyanatopropylmethyldichlorosilane is unique due to its dichlorosilane moiety, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. This difference in reactivity makes it suitable for specific applications where stronger bonds and higher reactivity are required .

Properties

IUPAC Name

dichloro-(3-isocyanatopropyl)-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9Cl2NOSi/c1-10(6,7)4-2-3-8-5-9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMXNGQIMBZZOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCN=C=O)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Cl2NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937815
Record name Dichloro(3-isocyanatopropyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17070-69-8
Record name Dichloro(3-isocyanatopropyl)methylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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